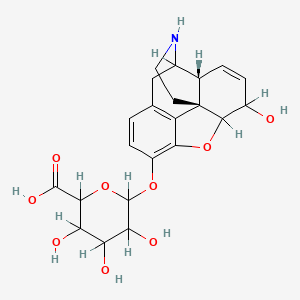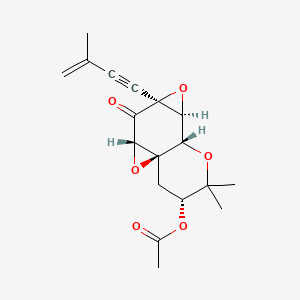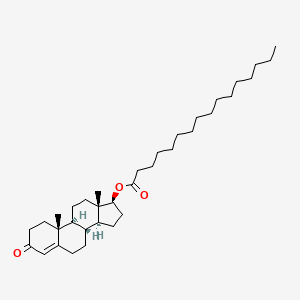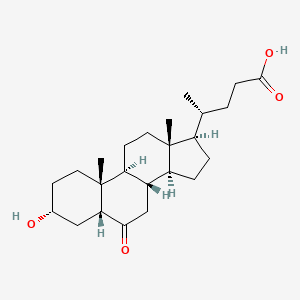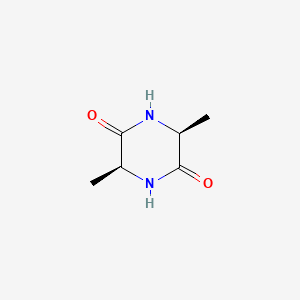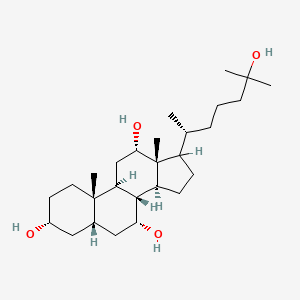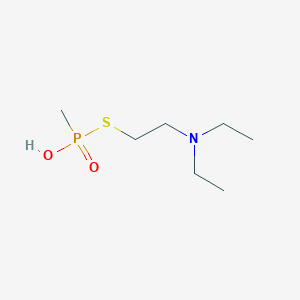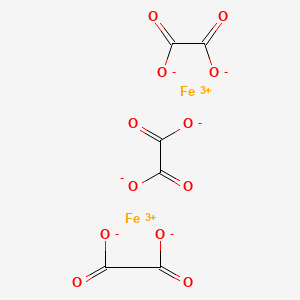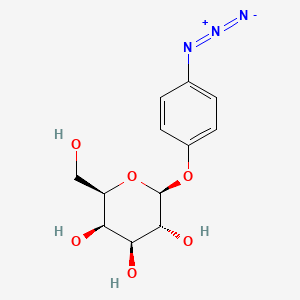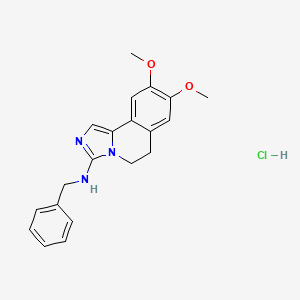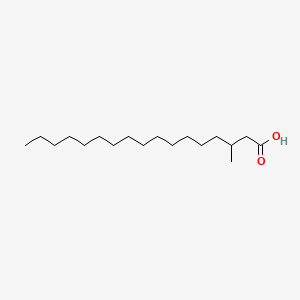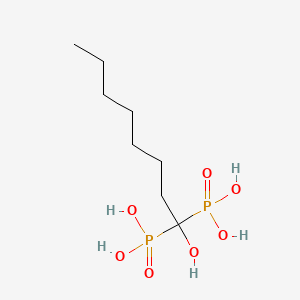
(1-Hydroxyoctane-1,1-diyl)diphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related diphosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDPA), has been explored through reactions involving acetic acid and phosphorous trichloride, optimizing the process for improved yield and reduced by-products Li Mian-gui, 2006.
Molecular Structure Analysis
Crystallization studies have revealed that [hydroxy(aryl)methylene]diphosphonic acids form dimers, indicating a tendency for these compounds to aggregate, which is crucial for understanding their chemical behavior and potential applications M. Lecouvey et al., 2002.
Chemical Reactions and Properties
Reactions involving diphosphonic acids with other chemicals have been extensively studied. For example, the interaction of carbonyl diphosphonic acid with hydroxylamine results in unexpected degradation of the P-C-P bridge, showcasing the compound's reactivity and potential for synthesis of functionally substituted methylenediphosphonates O. Khomich et al., 2017.
Physical Properties Analysis
The solubility and physical form of diphosphonic acid derivatives, such as the formation of amorphous water-soluble complexes with biometals, highlight their potential utility in various applications, including agriculture V. Semenov et al., 2015.
Chemical Properties Analysis
The complexation behaviors of diphosphonic acids with metals provide insights into their chemical properties. Studies have shown the formation of various complexes with metal ions, indicating the potential for applications in fields such as material science and catalysis W. A. Reed et al., 2007.
Wissenschaftliche Forschungsanwendungen
Phosphonic Acid Applications
Phosphonic acids are noted for their wide-ranging applications due to their structural analogy with the phosphate moiety, which allows for diverse uses in bioactive properties, bone targeting, supramolecular materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigens. These compounds are pivotal in research fields such as chemistry, biology, and physics, highlighting the synthesis of phosphonic acids as crucial for many research projects. The synthesis methods for phosphonic acids vary, including dealkylation of dialkyl phosphonates, which is considered one of the best methods for preparing these acids (Sevrain et al., 2017).
Environmental and Wastewater Treatment Applications
Organophosphonates, including phosphonates like 1-hydroxyethane 1,1-diphosphonic acid, are of environmental concern due to their resistance to biological degradation and potential eutrophication effects. However, they can be removed efficiently (>80%) in wastewater treatment plants operated with chemical phosphate precipitation. The removal of phosphonates is crucial, especially from industrial wastewaters, to prevent environmental issues related to eutrophication and interference with phosphate precipitation in treatment processes (Rott et al., 2018).
Applications in Metal Plating
Methods for preparing nickel plating solutions containing nickel(+2) complexes with derivatives similar to 1-hydroxyethane-1,1-diphosphonic acid are reviewed, highlighting the importance of these complexes in achieving high-quality nickel coatings. The review categorizes preparation methods based on the chemical reactions involved and discusses the versatility and convenience of using nickel(+2) bis(1-hydroxyethane-1,1-diphosphonate(1-)) tetrahydrate for nickel plating, indicating the significant role of phosphonate derivatives in the metal plating industry (Afonin, 2019).
Biodegradation and Environmental Fate
The environmental fate and biodegradability of organophosphonates have been reviewed, emphasizing the importance of understanding the behavior and concentrations of these compounds in the environment due to their increasing use and potential environmental impacts. Despite their stability, phosphonates contribute to environmental concerns such as eutrophication through abiotic degradation processes like photolysis, underscoring the need for effective removal strategies in wastewater treatment to mitigate their environmental footprint (Rott et al., 2018).
Eigenschaften
IUPAC Name |
(1-hydroxy-1-phosphonooctyl)phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O7P2/c1-2-3-4-5-6-7-8(9,16(10,11)12)17(13,14)15/h9H,2-7H2,1H3,(H2,10,11,12)(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCAYUFDTCVNTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201064 |
Source


|
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Hydroxyoctane-1,1-diyl)diphosphonic acid | |
CAS RN |
53019-19-5 |
Source


|
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053019195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Hydroxyoctanodiphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

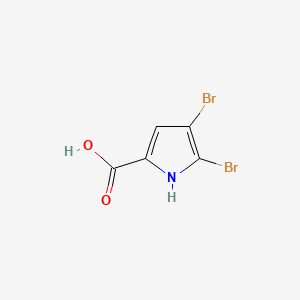
![2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate](/img/structure/B1209995.png)
